![molecular formula C17H21NO4S B257553 3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide](/img/structure/B257553.png)
3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide (BHMS) is a sulfonamide compound that has gained attention in scientific research due to its potential pharmacological properties. BHMS has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes play a role in the inflammatory response and the progression of various diseases. This compound has also been shown to inhibit the production of certain cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic properties in various animal models. This compound has also been shown to have potential as an antitumor agent, as well as a potential inhibitor of certain enzymes involved in the progression of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide is its potential as a selective inhibitor of certain enzymes involved in various diseases. However, one limitation is its toxicity at higher doses, which may limit its potential use in vivo.
Zukünftige Richtungen
Future research on 3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide could include the development of more selective inhibitors of certain enzymes, as well as the study of its potential as an antitumor agent and inhibitor of Alzheimer's disease progression. Further research could also focus on the development of less toxic analogs of this compound for potential use in vivo.
Synthesemethoden
3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 3-tert-butyl-4-methoxybenzenesulfonyl chloride with 2-hydroxyaniline in the presence of a base. Another method involves the reaction of 3-tert-butyl-4-methoxybenzenesulfonyl chloride with 2-amino-phenol in the presence of a base and a solvent.
Wissenschaftliche Forschungsanwendungen
3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have potential as an anti-inflammatory agent, as well as a potential inhibitor of certain enzymes involved in the progression of various diseases.
Eigenschaften
Molekularformel |
C17H21NO4S |
---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-17(2,3)13-11-12(9-10-16(13)22-4)23(20,21)18-14-7-5-6-8-15(14)19/h5-11,18-19H,1-4H3 |
InChI-Schlüssel |
XLXWDQHQUHATQR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2O)OC |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.